Oleoyl sarcosine

Description

Chemical Classification and Structural Context as an N-Acyl Amino Acid Derivative

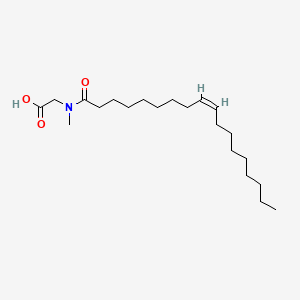

Oleoyl (B10858665) sarcosine (B1681465) is formally classified as an N-acyl amino acid. ebi.ac.ukcymitquimica.comnih.gov Its structure is derived from the amino acid sarcosine (N-methylglycine) and oleic acid, an 18-carbon unsaturated fatty acid. ontosight.aicymitquimica.comwikipedia.org The "N-acyl" designation indicates that the acyl group from oleic acid is attached to the nitrogen atom of sarcosine. ebi.ac.ukcymitquimica.comnih.gov This linkage results in a molecule with a distinct head group derived from sarcosine and a long hydrophobic tail originating from the oleoyl chain. wikipedia.org The chemical formula for Oleoyl sarcosine is C₂₁H₃₉NO₃, and it has a molecular weight of approximately 353.54 g/mol . ontosight.aiatamanchemicals.com The IUPAC name is 2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid. nih.govwikipedia.org

The synthesis of N-acyl amino acids, including this compound, can be achieved through methods such as the Schotten-Baumann reaction, where oleoyl chloride reacts with an aqueous solution of N-methylglycine. wikipedia.orgatamanchemicals.comatamanchemicals.com Another method involves the reaction of oleic acid, N-methylglycine, and its sodium salt at elevated temperatures. wikipedia.orgatamanchemicals.comatamanchemicals.com

Significance as a Key Amphiphilic Compound in Scientific Inquiry

This compound is recognized as a key amphiphilic compound. wikipedia.orgatamanchemicals.comatamanchemicals.com Amphiphilic molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. cymitquimica.com In this compound, the sarcosine head group, containing the carboxamide and carboxylate functionalities, provides the hydrophilic character, while the long oleoyl hydrocarbon chain provides the hydrophobic character. cymitquimica.com This dual nature allows this compound to interact with both polar and nonpolar environments, leading to its surfactant properties. cymitquimica.com

Its amphiphilic nature enables this compound to reduce surface tension and form aggregates like micelles in aqueous solutions. ontosight.aicymitquimica.comacs.org These properties are fundamental to its various applications and its significance in scientific inquiry, particularly in studies involving interfaces, emulsions, and the behavior of molecules in different phases. ontosight.aicymitquimica.comatamanchemicals.com Research has explored its use as an emulsifier and its ability to form chelate-like structures on polar and charged surfaces, such as metals, contributing to its application as a corrosion inhibitor. atamanchemicals.comatamanchemicals.comatamanchemicals.com Studies have also investigated the relationship between the structure of N-acyl amino acid surfactants, including the length of the acyl chain, and their properties like foam stability and foamability. chalmers.se The pH sensitivity of N-acyl amino acid surfactants, due to the carboxyl group in the polar head, is another aspect explored in research, distinguishing them from other anionic surfactants. chalmers.se

Research findings highlight the effectiveness of this compound as a rust inhibitor in various substances, including gasoline, mineral oil, and silicone lubricants, even in the presence of synthetic sea water. atamanchemicals.comallenpress.com Laboratory studies have utilized standard tests like the Turbine Oil Rusting Test (ASTM D665-54) to evaluate its performance. atamanchemicals.comallenpress.com The ability of this compound to form oriented monomolecular films on metal surfaces is believed to contribute to its corrosion protection properties. atamanchemicals.comatamanchemicals.com Furthermore, studies have investigated the synergistic effects of combining this compound derivatives with other compounds to enhance corrosion inhibition. mdpi.commdpi.com

Data regarding the physical properties of this compound indicate it is typically a clear, yellow to brown, viscous liquid. wikipedia.orgatamanchemicals.comatamanchemicals.com It is sparsely soluble in water but dissolves well in organic solvents and alkaline solutions. wikipedia.orgatamanchemicals.comatamanchemicals.com

Here is a summary of some key properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₉NO₃ | ontosight.aiatamanchemicals.com |

| Molecular Weight | 353.54 g/mol | atamanchemicals.com |

| CAS Number | 110-25-8 | nih.govatamanchemicals.com |

| PubChem CID | 6912870 | nih.govwikipedia.orgatamanchemicals.com |

| Appearance | Clear, Yellow to Brown, Viscous Liquid | atamanchemicals.com |

| Solubility | Sparsely soluble in water; Soluble in organic solvents and alkaline solutions | wikipedia.orgatamanchemicals.com |

Properties

CAS No. |

16693-85-9 |

|---|---|

Molecular Formula |

C21H39NO3 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

2-[methyl(octadec-9-enoyl)amino]acetic acid |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25) |

InChI Key |

DIOYAVUHUXAUPX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways

Established Chemical Synthesis Routes

Chemical synthesis remains the predominant route for both laboratory and industrial production of N-acyl amino acid surfactants like oleoyl (B10858665) sarcosine (B1681465). researchgate.netbbwpublisher.com Several established methods exist, differing in their reagents, conditions, and suitability for large-scale production.

Schotten-Baumann Condensation Techniques

The Schotten-Baumann reaction is a standard method for preparing N-acyl amino acids. atamanchemicals.comwikipedia.org This technique involves the reaction of a fatty acid chloride, such as oleoyl chloride, with an aqueous solution of the amino acid, typically in the presence of a base to maintain an alkaline pH. atamanchemicals.comwikipedia.org For oleoyl sarcosine synthesis, oleoyl chloride, often derived from oleic acid and phosphorus trichloride, is added to an aqueous solution of N-methylglycine (sarcosine) at a controlled pH, usually around 10, maintained by adding a base like sodium hydroxide. atamanchemicals.comwikipedia.org

The reaction proceeds as follows:

Oleoyl chloride + Sarcosine (in aqueous alkaline solution) → Sodium Oleoyl Sarcosinate + HCl

Subsequently, the sodium oleoyl sarcosinate can be acidified to yield the free this compound. atamanchemicals.comatamanchemicals.com While this method can achieve good yields (e.g., up to 86.76% in terms of oleic acid), it faces limitations for large-scale industrial synthesis due to the relatively high cost of producing carboxylic acid chlorides and the expenses associated with disposing of byproducts like phosphonic acid. atamanchemicals.comwikipedia.orgatamanchemicals.com

Direct Dehydration Condensation Approaches

Direct dehydration condensation involves reacting fatty acids directly with amino acid salts at elevated temperatures, leading to the elimination of water and the formation of N-acyl amino acid salts. researchgate.netbbwpublisher.com For this compound, oleic acid can react with N-methylglycine and its sodium salt at high temperatures, such as 170 °C, for extended periods (8 to 10 hours) to eliminate water and form the product. atamanchemicals.comwikipedia.orgatamanchemicals.com

This method avoids the use of corrosive acid chlorides but requires high temperatures and can have longer reaction times compared to other methods. atamanchemicals.comwikipedia.orgatamanchemicals.com

Ester Transamidation and Methyl Oleate (B1233923) Reactions

Another approach involves the reaction of fatty acid esters, particularly methyl oleate, with sarcosine or its salts through transamidation. atamanchemicals.comwikipedia.orgatamanchemicals.com More moderate conditions can be employed in this method. For instance, reacting methyl oleate with sodium N-methylglycinate in the presence of a base catalyst, such as sodium methoxide (B1231860) in methanol (B129727), at around 120 °C for approximately 3.5 hours can yield this compound in high yields (e.g., 92.5%). atamanchemicals.comwikipedia.orgatamanchemicals.com Anhydrous conditions are crucial in this method to prevent hydrolysis of the ester or sarcosine. The reaction typically involves neutralizing sarcosine with a base like sodium methoxide in methanol, removing water and methanol by distillation, and then reacting with methyl oleate at elevated temperatures. The use of solvents with boiling points above 100°C that allow for azeotropic removal of water can enhance reaction efficiency. Studies have reported high yields (e.g., 85%) using specific molar ratios of methyl oleate, sarcosine, and sodium methoxide catalysts at elevated temperatures. google.com

Other Chemical Amidation Strategies

Beyond the methods detailed above, other chemical amidation strategies can be applied to synthesize N-acyl amino acids, including this compound. These methods involve the reaction of amino acids with various fatty acid derivatives. researchgate.netbbwpublisher.com

Fatty Acid Anhydrides: Fatty acid anhydrides can react with amino acids to form N-acyl amino acids. researchgate.netbbwpublisher.com

Activated Esters: Reacting fatty acids with activating agents to form activated esters, which then react with amino acids, is another route. researchgate.netbbwpublisher.com

Oils/Fats: The amidation of oils and fats (triglycerides) with amino acids is also a potential pathway. researchgate.netbbwpublisher.com

Fatty Nitriles: Hydrolysis of fatty nitriles followed by reaction with amino acids can also yield N-acyl amino acids. researchgate.netbbwpublisher.com

While these methods have been explored for the synthesis of N-acyl amino acid surfactants, some, like the fatty acid anhydride, fatty nitrile hydrolysis, and amide carbonylation methods, have not achieved widespread industrial application for various reasons. google.com

Enzymatic and Chemo-Enzymatic Synthesis Paradigms

Enzymatic synthesis offers a potentially greener and milder approach to synthesizing N-acyl amino acid surfactants compared to traditional chemical methods. researchgate.netbbwpublisher.com Enzymes, such as lipases, can catalyze the formation of amide bonds between fatty acids and amino acids. chalmers.seacs.org

Enzymatic synthesis typically involves milder reaction conditions, such as lower temperatures and pressures, and can be more environmentally friendly, avoiding the use of harsh chemicals. researchgate.netbbwpublisher.com However, a historical limitation of enzymatic synthesis for N-acyl amino acids has been relatively lower yields compared to chemical routes, although research continues to improve efficiency. researchgate.netbbwpublisher.com

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods. researchgate.netbbwpublisher.combeilstein-journals.org This approach can leverage the specificity and mild conditions of enzymatic reactions for certain steps while utilizing efficient chemical transformations for others. While promising, chemo-enzymatic methods for N-acyl amino acid synthesis have not yet been widely adopted on an industrial scale. researchgate.netbbwpublisher.com

Research in this area includes the use of lipases to catalyze the amidation of fatty acids with amino acids, sometimes utilizing sustainable sources of fatty acids like those derived from the enzymatic hydrolysis of soapstock from vegetable oils. acs.org

Emerging Fermentation-Based Production Methods

Fermentation-based methods represent an emerging area for the production of N-acyl amino acid surfactants. researchgate.netbbwpublisher.com These methods involve utilizing microorganisms or microbial processes to synthesize the desired compounds.

Fermentation offers potential advantages such as lower production costs and reduced environmental impact compared to traditional chemical synthesis. researchgate.netbbwpublisher.com However, the technology for fermentation-based production of N-acyl amino acids is still considered to be in development and is not yet mature for widespread industrial application. researchgate.netbbwpublisher.com Research in this area is ongoing to improve efficiency and yield.

Here is a summary table of the discussed synthesis methods:

| Synthesis Method | Description | Key Reagents/Conditions | Typical Yields (where reported) | Advantages | Disadvantages | Industrial Application |

| Schotten-Baumann Condensation | Reaction of fatty acid chloride with amino acid in alkaline aqueous solution. | Oleoyl chloride, Sarcosine, Base (e.g., NaOH), Water, pH ~10 | Up to 86.76% atamanchemicals.comatamanchemicals.com | Standard method, relatively high yields. | Expensive acid chloride production, costly byproduct disposal. atamanchemicals.comwikipedia.orgatamanchemicals.com | Commonly used googleapis.comresearchgate.net |

| Direct Dehydration Condensation | Direct reaction of fatty acid with amino acid salt at high temperature with water removal. | Oleic acid, Sarcosine, Sarcosine salt, High temperature (e.g., 170 °C), Water removal | Not specified for this compound in sources | Avoids acid chlorides. | High temperatures, longer reaction times. atamanchemicals.comwikipedia.orgatamanchemicals.com | Potential researchgate.net |

| Ester Transamidation (Methyl Oleate) | Reaction of fatty acid methyl ester with amino acid salt catalyzed by a base. | Methyl oleate, Sodium N-methylglycinate, Base (e.g., Sodium methoxide), Solvent (e.g., Methanol), Elevated temperature | Up to 92.5% atamanchemicals.comwikipedia.orgatamanchemicals.com | More gentle conditions than direct condensation. | Requires anhydrous conditions. | Used google.comgoogle.com |

| Fatty Acid Anhydrides | Reaction of fatty acid anhydrides with amino acids. | Fatty acid anhydride, Amino acid | Not specified | Avoids acid chlorides. | Not widely applied industrially for N-acyl amino acids. google.com | Limited google.com |

| Activated Esters | Reaction of fatty acid activated esters with amino acids. | Activated fatty ester, Amino acid | Not specified | Can proceed under milder conditions. | Not widely applied industrially for N-acyl amino acids. google.com | Limited google.com |

| Oils/Fats | Amidation of triglycerides with amino acids. | Oil/Fat (Triglyceride), Amino acid | Not specified | Utilizes readily available raw materials. | May require specific catalysts or conditions for efficient amidation. | Potential researchgate.net |

| Fatty Nitriles | Hydrolysis of fatty nitriles followed by reaction with amino acids. | Fatty nitrile, Water, Amino acid | Not specified | High selectivity and efficiency reported for some N-acyl amino acids. researchgate.net | Not widely applied industrially for N-acyl amino acids. google.com | Limited google.com |

| Enzymatic Synthesis | Enzyme-catalyzed formation of amide bond between fatty acid and amino acid. | Fatty acid, Amino acid, Enzyme (e.g., Lipase), Mild conditions | Relatively low yields researchgate.netbbwpublisher.com | Mild reaction conditions, environmentally friendly. | Lower yields compared to chemical methods, technology still developing. researchgate.netbbwpublisher.com | Limited researchgate.netbbwpublisher.com |

| Chemo-Enzymatic Synthesis | Combination of chemical and enzymatic steps. | Varies depending on the specific route. | Not widely reported for this compound | Combines advantages of chemical and enzymatic methods. | Not widely promoted or applied industrially for N-acyl amino acids. researchgate.netbbwpublisher.com | Limited researchgate.netbbwpublisher.com |

| Fermentation-Based Production | Production using microorganisms or microbial processes. | Microorganisms, Substrates | Technology not yet mature researchgate.netbbwpublisher.com | Lower production costs, environmentally friendly. | Technology still in development, not mature for widespread industrial use. researchgate.netbbwpublisher.com | Emerging researchgate.netbbwpublisher.com |

Design and Synthesis of Modified Sarcosine Anion Structures for Targeted Properties

The design and synthesis of modified sarcosine anion structures, particularly in the context of N-acyl sarcosines like this compound, is a key area for tailoring the properties of these amphiphilic molecules. The sarcosine moiety, being an N-methylated amino acid, provides a unique head group that influences the compound's behavior in various applications, including its surfactant properties, interaction with surfaces, and biological activity. wikipedia.orgatamanchemicals.com Modifications to the sarcosine structure itself, beyond the typical N-acylation, can lead to derivatives with altered solubility, surface activity, stability, and interactions.

The synthesis of N-acyl sarcosines typically involves the reaction of sarcosine or its sodium salt with a fatty acid derivative, such as an acid chloride or the fatty acid itself, under conditions that promote amide bond formation. wikipedia.orgresearchgate.netgoogle.comgoogle.com The Schotten-Baumann reaction, involving a fatty acid chloride and sodium sarcosinate in aqueous solution, is a standard laboratory method, although it has limitations for large-scale industrial production due to the cost of acid chlorides and byproduct disposal. wikipedia.orggoogle.com Alternative methods, such as reacting fatty acids directly with sarcosine and its sodium salt at elevated temperatures with water removal, offer more industrially viable routes. google.com

Modifications aimed at altering the sarcosine anion structure or incorporating sarcosine into larger modified frameworks can lead to compounds with diverse applications. For instance, research has explored incorporating sarcosine into peptide structures or conjugating it with other molecules to achieve targeted biological or material properties. ontosight.ainih.govmdpi.comacs.org The chemical modification of enzymes like sarcosine oxidase also highlights how altering the sarcosine binding environment or related structures can impact enzymatic activity and function. oup.com

The properties of N-acyl sarcosines, including their foaming ability, mildness, and compatibility with other surfactants, are influenced by both the fatty acyl chain length and the sarcosine head group. atamanchemicals.comcir-safety.orgglenncorp.comchalmers.se While the focus is often on varying the fatty acid (e.g., lauroyl, cocoyl, oleoyl), modifications to the sarcosine part itself can theoretically tune the hydrophilic-lipophilic balance and the charge distribution of the molecule, thereby impacting its self-assembly behavior (e.g., micelle formation) and interactions with different interfaces. chalmers.se

Studies on sarcosine derivatives for applications beyond traditional surfactants, such as in medical imaging or as building blocks for pharmaceuticals, demonstrate the potential for functionalizing the sarcosine structure. ontosight.aiontosight.ai For example, introducing iodine atoms onto a benzoyl group attached to sarcosine can yield compounds relevant for radiographic studies due to increased density. ontosight.ai Similarly, modifying the sarcosine scaffold has been explored to affect interactions with enzymes or receptors for potential therapeutic applications. ontosight.ai

This compound, also known as N-Oleoylsarcosine or Sarkosyl O, is an amphiphilic N-acyl-amino acid derived from oleic acid and sarcosine (N-methylglycine) wikipedia.orgnih.govatamanchemicals.com. Its amphiphilic nature, possessing both a hydrophobic oleoyl chain and a hydrophilic sarcosine head group, drives its ability to self-assemble in aqueous environments wikipedia.orgatamanchemicals.comacs.org. This self-assembly behavior is crucial to its applications and interactions at molecular and supramolecular levels.

Molecular and Supramolecular Interactions of N Oleoyl Sarcosine

Biological Membrane Interaction Dynamics Oleoyl (B10858665) sarcosine (B1681465), as an amphiphilic molecule, has the potential to interact with biological membranes, which are primarily composed of lipid bilayersnih.gov. These interactions are influenced by the amphiphilic nature of oleoyl sarcosine and the composition and properties of the membrane.

Enhancement of Transmembrane Permeability for Chemical Compounds

N-Oleoyl sarcosine, an anionic surfactant derived from oleic acid and sarcosine (N-methylglycine), exhibits amphiphilic properties due to its hydrophobic oleoyl chain and hydrophilic sarcosine head group. This molecular structure contributes to its surface-active characteristics and its ability to interact with biological membranes.

The capacity of N-Oleoyl sarcosine and other acyl sarcosines to enhance the transmembrane permeability of chemical compounds is primarily attributed to their interactions with the lipid components of cell membranes and barriers such as the stratum corneum in skin. As amphiphilic molecules, they can intercalate into the lipid bilayers, disrupting the highly ordered structure of lipids and increasing membrane fluidity. dsmz.deguidetopharmacology.orgmpg.de This disruption can create transient pathways or increase the partitioning of other chemical compounds into and across the membrane. The specific structure of the oleoyl chain, with its kink due to the double bond, has been suggested to contribute to a high enhancement rate by affecting the packing of the lipid bilayer and increasing fluidity. dsmz.de

Research indicates that acyl sarcosines and their salts can enhance the penetration of various ingredients through biological barriers. fishersci.ca While detailed quantitative data specifically for N-Oleoyl sarcosine enhancing the permeability of a wide range of chemical compounds across different membranes is not extensively documented in the provided snippets, its application in cell permeabilization reagents highlights its ability to facilitate the passage of molecules across cell membranes. thegoodscentscompany.comfishersci.no

In the context of flow cytometry, N-Oleoyl sarcosine has been identified as a suitable component in permeabilization reagents. thegoodscentscompany.comfishersci.no These reagents are designed to permeate the cellular membrane, allowing larger molecules, such as intracellular markers and antibodies, to enter the cell and bind to intracellular targets for subsequent analysis. thegoodscentscompany.comfishersci.no This demonstrates N-Oleoyl sarcosine's role in enhancing the transmembrane permeability for these specific chemical compounds (proteins). The mechanism in this application involves the permeation of the cellular membrane to enable the penetration of intracellular markers. fishersci.no

The enhancement of permeability by sarcosine derivatives can be influenced by factors such as concentration. bidd.group Studies on related sarcosines, such as N-Lauroyl sarcosine, have shown synergistic effects on permeability enhancement when combined with other substances like ethanol, suggesting complex interactions within formulations. mims.comwikipedia.org While these specific synergistic data points pertain to N-Lauroyl sarcosine, they illustrate the potential for N-Oleoyl sarcosine to also exhibit modulated permeability enhancement in multicomponent systems.

Biochemical and Cellular Mechanistic Investigations

Modulation of Glycine (B1666218) Transporter Systems

Oleoyl (B10858665) sarcosine (B1681465) has been investigated for its effects on glycine transporter systems, particularly GlyT2 . Glycine transporters (GlyTs) are members of the solute carrier 6 (SLC6) family and play a crucial role in regulating glycine concentrations in the nervous system mdpi.combiorxiv.orgguidetopharmacology.org. GlyT2 is primarily located on the axons and boutons of glycinergic neurons and is important for the reuptake of glycine from the synaptic cleft into the presynaptic neuron, facilitating its repackaging into synaptic vesicles for subsequent release mdpi.combiorxiv.orgguidetopharmacology.org.

Specific Inhibition of GlyT2 and Identification of Binding Sites

Research indicates that oleoyl sarcosine exhibits inhibitory effects on glycine transporters, with a notable potency towards GlyT2 . Studies have shown that this compound can inhibit glycine transport with an IC₅₀ value of 340 nM, demonstrating a potency approximately 15-fold greater than other lipid inhibitors in some contexts mdpi.com. This inhibition is non-competitive, suggesting that this compound binds to a site distinct from the substrate glycine binding site mdpi.comelifesciences.org.

Bioactive lipid inhibitors, including N-acyl amino acids like this compound, bind to a site referred to as the lipid allosteric site (LAS) on GlyT2 biorxiv.orgresearchgate.net. This site is accessible from the extracellular solution when the transporter is in an outward-facing conformation biorxiv.orgresearchgate.net. The binding of these lipids to the extracellular allosteric site, formed by transmembrane helices 5, 7, 8, and extracellular loop 4 (EL4), may restrict the conformational changes necessary for the transport mechanism elifesciences.org. Specifically, interactions with residues in EL4 and transmembrane helix 8 have been implicated in the binding of oleoyl-L-lysine, an analogue with a similar lipid tail to this compound elifesciences.org. The activity of these lipid inhibitors can be influenced by the depth of penetration of the lipid tail into the LAS biorxiv.org.

Membrane cholesterol has also been shown to modulate the allosteric inhibition of GlyT2 by lipid inhibitors biorxiv.org. The recruitment of membrane cholesterol to a binding site formed by transmembrane helices 1, 5, and 7 can impact the inhibition of glycine transport by lipids binding to the LAS biorxiv.org. This recruitment involves cholesterol flipping its orientation in the membrane and inserting its 3' hydroxyl group into a binding cavity, interacting with the base of the LAS and the bound inhibitor biorxiv.org.

Implications for Neurotransmission and Synaptic Plasticity Mechanisms

The inhibition of GlyT2 by compounds like this compound has significant implications for neurotransmission and synaptic plasticity. By slowing the reuptake of glycine from the synaptic cleft, GlyT2 inhibitors can prolong glycinergic transmission mdpi.combiorxiv.org. Glycine acts as an inhibitory neurotransmitter by activating glycine receptors (GlyRs), leading to hyperpolarization of the postsynaptic cell mdpi.comfrontiersin.org. In the spinal cord, enhancing GlyR-mediated inhibitory neurotransmission in the dorsal horn is proposed as a mechanism to inhibit pain mdpi.com.

Furthermore, glycine also acts as a co-agonist at N-methyl-D-aspartate receptors (NMDARs), which are involved in excitatory neurotransmission and synaptic plasticity frontiersin.orgresearchgate.netnih.gov. GlyT1, primarily located on glia, regulates glycine concentrations at glutamatergic synapses, influencing NMDAR activity guidetopharmacology.orgfrontiersin.org. While sarcosine (N-methylglycine) is a GlyT1 inhibitor and a weak NMDAR co-agonist, this compound's primary reported inhibitory effect is on GlyT2 guidetopharmacology.org.

Dysfunction in glycine receptors and transporters can lead to altered inhibitory transmission, contributing to various neurological conditions mdpi.com. Increasing glycinergic inhibitory tone through mechanisms such as GlyT inhibition is considered a potential therapeutic strategy for these disorders mdpi.com. The ability of this compound to inhibit GlyT2 suggests a potential role in modulating glycinergic signaling, which could impact neuronal excitability and signaling pathways .

Influence on Sarcosine-Related Metabolic Pathways

Sarcosine (N-methylglycine) is an amino acid involved in one-carbon metabolism researchgate.net. This compound, being a derivative of sarcosine, may influence pathways involving this amino acid . While direct studies specifically detailing the influence of this compound on sarcosine-related metabolic pathways are limited in the provided search results, the broader context of sarcosine metabolism and the impact of related compounds offer insights.

Impact on Intracellular Amino Acid Concentrations (e.g., Alanine (B10760859), Valine)

Information specifically on the impact of this compound on intracellular concentrations of amino acids like alanine and valine is not present in the provided search results. However, studies on intracellular amino acid levels in general indicate that the concentrations of certain amino acids, including alanine and valine, can be higher intracellularly than in plasma nih.gov. Intracellular concentrations of amino acids like leucine, glycine, alanine, and taurine (B1682933) have been related to protein synthesis in neonates, while threonine, valine, methionine, and histidine have been linked to protein synthesis in adults nih.gov. Amino acid profiling techniques can quantify various amino acids in biological fluids mayocliniclabs.comanaquant.com.

Protein-Lipid Interaction Studies

This compound is recognized as a tool utilized in research to investigate membrane interactions and protein-lipid interactions. ontosight.ai Its amphiphilic nature allows it to interact with lipid bilayers, which are fundamental components of cellular membranes, and potentially influence the behavior and function of membrane-associated proteins.

Theoretical studies employing quantum chemical methods have explored the interactions of this compound with specific surfaces, such as the surface of apatite. capes.gov.br These studies investigated the compound's interaction with Ca2+ ions and the surface calcium of apatite. capes.gov.br Geometry optimizations in these studies revealed that this compound is capable of forming bidentate or tridentate structures when interacting with Ca2+ ions. capes.gov.br Investigations into modifications of the functional group in a sarcosine model demonstrated that interaction energies varied depending on the specific group. capes.gov.br Comparisons of interactions with Ca2+ ions and the apatite surface calcium indicated a similar pattern in how interaction energies changed with the functional group. capes.gov.br These findings provide insights into the potential chelation or binding mechanisms of this compound with metal ions and mineral surfaces, which can be relevant in understanding its interactions in complex biological environments or with calcified structures.

Enzyme Modulation Research

Research indicates that this compound can act as an enzyme inhibitor, specifically noted in the context of oral care. thegoodscentscompany.com While the precise enzymes modulated in this application are not detailed in the available information, this highlights a capacity for this compound to influence enzymatic activity.

Further research into the modulation of transporters, which share functional similarities with enzymes in mediating biological processes, has provided more specific data on related compounds. The Glycine Transporter 2 (GlyT2), a neurotransmitter sodium symporter, has been shown to be modulated by lipids. frontiersin.org Notably, the endogenous lipid N-oleoyl glycine (NOGly), which is structurally similar to this compound but lacks the N-methyl group on the glycine moiety, has been investigated for its effects on GlyT2. frontiersin.org Studies have shown that NOGly significantly improves potency in modulating GlyT2 compared to N-acyl glycine (NAGly), although it is not as potent as oleoyl-L-carnitine (OLCarn). frontiersin.org

The influence of the headgroup on the potency of these oleoyl derivatives in modulating GlyT2 is evident. frontiersin.org The reported half-maximal inhibitory concentration (IC50) for NOGly on GlyT2 was 880 nM. frontiersin.org

| Compound | Target | IC50 (nM) |

| N-Oleoyl Glycine | GlyT2 | 880 |

This research on N-oleoyl glycine provides a mechanistic insight into how oleoyl-based lipids can interact with and modulate the activity of transporters like GlyT2, suggesting a potential area for further investigation regarding the specific effects of this compound on various enzymes and transporters.

Adsorption and Interfacial Science of N Oleoyl Sarcosine

Adsorption Mechanisms on Metallic Substrates

The adsorption of N-oleoyl sarcosine (B1681465) on metallic surfaces is a key aspect of its function as a corrosion inhibitor. This process involves specific interactions between the molecule and the metal, leading to the formation of protective layers.

Chelate Formation via the Sarcosine Head Group on Polar and Charged Surfaces

The sarcosine head group of N-oleoyl sarcosine plays a crucial role in its adsorption onto polar and charged surfaces, including metals. This head group, containing both a carboxamide and a carboxylate moiety, is responsible for forming chelate-like structures with metal ions on the surface atamanchemicals.comwikipedia.orgatamanchemicals.comatamanchemicals.comglenncorp.com. Infrared analysis of ferrous metal coated with Oleoyl (B10858665) Sarcosine has established that surface chelation occurs through the amino acid portion of the molecule glenncorp.comcir-safety.org. The carboxylate moiety is reported to orient itself vertically, facilitating the chelation of the metallic surface and forming a five-membered ring structure glenncorp.comcir-safety.org. This chelation contributes to the strong interaction and stable adsorption layer on the metal surface researchgate.net.

Orientation and Packing Density at Metal-Solution Interfaces

Upon adsorption, N-oleoyl sarcosine molecules form oriented films on the metal surface wikipedia.org. These films are typically monomolecular layers that provide protection against corrosive attack wikipedia.org. The polar sarcosine head group adheres to the metal surface, while the nonpolar hydrocarbon tail extends outwards, forming a hydrophobic barrier that repels water mdpi.com. The packing density of the adsorbed molecules is influenced by factors such as pH and concentration cir-safety.orgnarod.ru. Studies on the adsorption of sarcosinates on zinc have indicated multilayer formation, contributing to enhanced protection under anodic dissolution and in humid conditions atamanchemicals.com. The orientation of the sarcosinate anion on steel surfaces has been shown to be almost perpendicular to the surface, with the film firmly bound through the oxygen of the carboxylate group mdpi.com.

Interaction with Mineral Surfaces in Flotation Processes

N-Oleoyl sarcosine is also employed as a collector in mineral flotation, a process that exploits differences in the surface properties of minerals to achieve separation. Its adsorption behavior on mineral surfaces, particularly calcium minerals, is critical to its effectiveness in this application.

Adsorption on Calcium Mineral Structures (e.g., Calcite, Dolomite (B100054), Apatite)

N-Oleoyl sarcosine anions adsorb onto the surfaces of calcium minerals such as calcite (CaCO₃), dolomite (CaMg(CO₃)₂), and apatite (Ca₅(PO₄)₃(F,Cl,OH)) 911metallurgist.comfishersci.atacs.orgacs.org. These minerals are often present as impurities in phosphate (B84403) ores, and their separation is challenging due to structural similarities acs.orgacs.org. Oleoyl sarcosine acts via ion exchange with surface carbonate (CO₃²⁻) or phosphate (PO₄³⁻) ions on apatite, with the dominant exchange mechanism depending on the collector concentration . At low concentrations, carbonate exchange is more prevalent, while phosphate exchange prevails at higher concentrations . Adsorption on apatite is thermodynamically favored in carbonate solutions, which aids in selective separation from calcite . Studies using quantum chemical methods have described the adsorption interaction of this compound anions on calcite and dolomite surfaces, noting that the nature of the interaction is largely influenced by the steric features of the active surface sites acs.orgacs.orgresearchgate.net.

Comparative Adsorption Behavior with Related Collectors (e.g., Oleate (B1233923) vs. This compound Monolayer/Multilayer Formation)

The adsorption behavior of this compound on mineral surfaces differs from that of related collectors like oleate. While oleate adsorption is often considered chemisorption involving the formation of calcium oleate on mineral surfaces 911metallurgist.comresearchgate.net, the mechanism for this compound is distinct and has been a subject of investigation 911metallurgist.com. Unlike oleate, which tends to form chemisorbed monolayers, sarcosine can exhibit multilayer adsorption . Floatability studies have shown that while oleate maintains efficiency at higher concentrations, the floatability with sarcosine can decline sharply after monolayer saturation due to steric effects . Comparative studies on fluorite and calcite flotation indicate that this compound can float these minerals more selectively and at significantly lower concentrations than oleic acid 911metallurgist.com. The selectivity achieved with this compound is also supported by zeta potential measurements 911metallurgist.com.

Steric Effects and Surface Site Specificity in Adsorption Mechanisms

Steric effects play a significant role in the adsorption mechanisms of this compound on mineral surfaces acs.orgacs.org. The bulky nature of the this compound molecule, particularly the sarcosine head group and the oleoyl chain, influences how it interacts with and packs onto the mineral surface. The nature of the interaction on calcite and dolomite surfaces is found to depend mostly on the steric features of the active surface sites acs.orgacs.orgresearchgate.net. This can lead to differences in binding modes and packing density compared to smaller collector molecules. For instance, Density Functional Theory (DFT) studies suggest that while tridentate binding on apatite(001) is energetically favorable, calcite(001) disfavors it due to surface geometry, highlighting surface site specificity influenced by steric factors . The decline in floatability observed with sarcosine at higher concentrations after monolayer coverage is attributed to steric hindrance .

Data Table: Comparative Adsorption Behavior on Fluorite and Calcite

| Collector | Mineral | Concentration for 100% Floatability (approximate ratio) | Relative Selectivity (Fluorite/Calcite) | Charge Reversal Concentration (approximate) |

| This compound | Fluorite | 20 911metallurgist.com | ~1 911metallurgist.com | 3 x 10⁻⁶ M 911metallurgist.com |

| This compound | Calcite | 20 911metallurgist.com | ~1 911metallurgist.com | 10⁻⁶ M 911metallurgist.com |

| Oleic Acid (Oleate) | Fluorite | 20 911metallurgist.com | ~1 911metallurgist.com | Remains positive down to 10⁻⁴ M 911metallurgist.com |

| Oleic Acid (Oleate) | Calcite | 20 911metallurgist.com | ~1 911metallurgist.com | 10⁻⁴ M 911metallurgist.com |

Note: Data derived from comparative flotation and zeta potential studies. 911metallurgist.com

Data Table: Adsorption Modes and Interaction Energies on Apatite and Calcite (DFT Studies)

| Mineral Surface | Proposed Binding Modes | Energetic Favorability | Notes |

| Apatite(001) | Monodentate, Bidentate, Tridentate | Tridentate (-298 kJ/mol) | Interaction with Ca²⁺ ions |

| Calcite(001) | Monodentate, Bidentate, Tridentate | Tridentate disfavored | Due to surface geometry |

Note: Data based on Density Functional Theory (DFT) studies.

Advanced Applications and Research Domains

Green Corrosion Inhibition Strategies

Oleoyl (B10858665) sarcosine (B1681465) has garnered attention as a green corrosion inhibitor, offering an environmentally more favorable alternative to traditional inhibitors for protecting metal surfaces, particularly steel.

Mechanistic Principles of Corrosion Protection on Steel

The corrosion inhibition mechanism of oleoyl sarcosine on steel primarily involves its adsorption onto the metal surface, forming a protective film. This adsorption is facilitated by the interaction between the polar sarcosine head group, containing heteroatoms like nitrogen and oxygen, and the metal surface mdpi.comacs.orgwikipedia.orgmdpi.com. Studies suggest that this interaction can lead to the formation of chelate-like structures with the steel surface acs.orgwikipedia.org. The adsorbed layer acts as a barrier, isolating the active metal surface from the corrosive environment mdpi.com.

This compound is often classified as a mixed-type inhibitor, meaning it can impede both the anodic (metal dissolution) and cathodic (reduction) reactions involved in the corrosion process researchgate.netresearchgate.net. By forming a protective film, it hinders the flow of electrons from the anode to the cathode . The efficiency of this protection is linked to the ability of the organic compound to adsorb onto the metal surface and form a stable barrier layer mdpi.comresearchgate.net.

Influence of Molecular Structure, Concentration, and Environmental Parameters on Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor is influenced by several factors, including its concentration, molecular structure, and environmental conditions such as temperature and pH.

Inhibition efficiency generally increases with increasing this compound concentration up to an optimal point mdpi.comresearchgate.netresearchgate.netmdpi.com. Higher concentrations can lead to a more complete coverage of the metal surface by the protective film. The molecular structure, specifically the length of the hydrocarbon chain attached to the sarcosine group, also plays a role, with longer carbon chains often correlating with higher inhibition efficiencies mdpi.comresearchgate.netresearchgate.net.

Environmental parameters significantly impact inhibition performance. Temperature can negatively affect the inhibition efficiency, with studies showing a decrease in efficiency as temperature increases researchgate.netmdpi.com. The pH of the environment is also crucial, as the adsorption mechanism can be dependent on the deprotonation state of the carboxylate groups in the sarcosine head group, which is influenced by pH . Immersion or dip coating time of the steel in the inhibitor solution is another factor affecting the formation and effectiveness of the adsorbed layer mdpi.comresearchgate.netmdpi.com. The presence and concentration of aggressive ions, such as NaCl, in the environment also influence the inhibitor's performance mdpi.com.

Research has explored the optimization of these parameters to achieve maximum protection. For instance, studies using statistical methods like Box-Behnken design have investigated the effects of inhibitor concentration, immersion time, temperature, and NaCl content on the corrosion protection efficiency of this compound on low-carbon steel mdpi.com.

Here is a table summarizing the influence of some parameters on inhibition efficiency based on available data:

| Parameter | Trend with Increasing Value | Effect on Inhibition Efficiency | Source |

| Concentration | Increasing | Generally Increases (up to optimum) | mdpi.comresearchgate.netresearchgate.netmdpi.com |

| Carbon Chain Length (of acyl group) | Increasing | Generally Increases | mdpi.comresearchgate.netresearchgate.net |

| Temperature | Increasing | Decreases | researchgate.netmdpi.com |

| Immersion Time | Increasing | Generally Increases (up to optimum) | mdpi.comresearchgate.netmdpi.com |

Synergistic Effects with Co-Inhibitors in Corrosion Prevention Systems

This compound can exhibit synergistic effects when used in combination with other corrosion inhibitors, leading to enhanced protection compared to the individual components. For example, a synergistic effect has been observed when this compound is combined with N-b-hydroxyethyl oleyl imidazole (B134444) for the corrosion protection of steel mdpi.com. This combination demonstrated significantly improved efficiency compared to either compound used alone mdpi.com. Synergistic effects have also been noted in combinations of N-acyl sarcosines with sodium nitrite (B80452) in lubricating greases and with amine salts of dicarboxylic acids . The use of synergistic combinations is considered a strategy to achieve optimal corrosion inhibition google.com.

Selective Mineral Flotation Enhancement

This compound is also utilized in the field of mineral processing, particularly for enhancing the selective flotation of certain minerals. Flotation is a technique used to separate minerals based on differences in their surface properties.

Thermodynamic Favorability of Adsorption in Carbonate Solutions

The effectiveness of this compound in mineral flotation, particularly in systems involving carbonate minerals, is related to the thermodynamic favorability of its adsorption onto mineral surfaces. Research indicates that the adsorption of this compound on apatite, a calcium phosphate (B84403) mineral, is thermodynamically favored in carbonate solutions .

Theoretical studies using quantum chemical methods have explored the interaction of this compound with calcium ions and the surface of apatite. These studies suggest that this compound can form bidentate or tridentate structures with Ca²⁺ ions. However, the formation of tridentate complexes on a more extended surface might be subject to steric hindrance and the availability of active calcium sites mdpi.com. The adsorption process can occur via ion exchange with surface carbonate (CO₃²⁻) or phosphate (PO₄³⁻) ions on minerals like apatite, with the dominant exchange mechanism potentially depending on the concentration of this compound .

Strategies for Separation of Calcium Phosphates from Carbonate Impurities

This compound has shown utility in the selective separation of calcium-containing minerals, particularly in differentiating calcium phosphates (like apatite or scheelite) from carbonate impurities (like calcite). This separation is often challenging due to the similar surface properties of these minerals mdpi.comjournalssystem.com.

This compound has been successfully used as a collector in the flotation of fluorite from ores containing high calcite contents, demonstrating superior results compared to oleic acid in such applications 911metallurgist.comresearchgate.netfrontiersin.orgamazonaws.com. It has also been applied in the flotation of scheelite (calcium tungstate) from calcitic ores mdpi.comresearchgate.netfrontiersin.org. However, achieving adequate selectivity between scheelite and calcite using this compound alone can be challenging, and modifiers or depressants are often employed to improve the separation efficiency researchgate.netfrontiersin.org. For instance, alkyl oxine has been used as a modifier and quebracho as a depressant in scheelite flotation with this compound to enhance selectivity against calcite researchgate.netfrontiersin.org.

The selectivity of this compound in separating these minerals is influenced by its adsorption behavior. Adsorption can occur in multilayers on the mineral surface, and while floatability may peak at monomolecular adsorption, exceeding this threshold can reduce efficiency due to steric hindrance . Unlike oleate (B1233923), the selectivity of this compound can be sensitive to the concentration of carbonate ions in the process water, making it suitable for carbonate-modified apatite surfaces .

Comparative studies with collectors like oleic acid highlight the differences in their adsorption mechanisms and selectivity profiles in the presence of carbonate minerals. While oleate may form chemisorbed monolayers, sarcosine can exhibit multilayer adsorption, leading to differing floatability responses at higher concentrations .

Here is a table illustrating comparative adsorption and flotation behavior based on available data:

| Compound | Adsorption Mechanism | Selectivity in Carbonate Systems | Notes | Source |

| This compound | Ion exchange (carbonate or phosphate), Multilayer adsorption | Sensitive to carbonate concentration | Suitable for carbonate-modified surfaces; efficiency drops post-monolayer | |

| Oleic Acid | Chemisorption (calcium oleate formation), Monolayer | Performance deteriorates with high calcite | Adsorbs on both calcite and fluorite; maintains efficiency at higher doses | 911metallurgist.com |

Pharmaceutical Excipient Roles in Drug Delivery Research

While primarily recognized for its industrial applications, this compound and related sarcosinate compounds have shown potential roles as pharmaceutical excipients, particularly in addressing challenges related to drug solubility and bioavailability. ontosight.ai Research in this area often explores their surfactant properties and their ability to interact with biological membranes.

Mechanistic Contribution to Drug Solubility Enhancement

Poor water solubility is a significant challenge in drug development, affecting the absorption and efficacy of many active pharmaceutical ingredients (APIs). webinargeek.com Excipients can play a crucial role in enhancing drug solubility by various mechanisms, including modifying the solid-state properties of the drug or altering its properties in solution. americanpharmaceuticalreview.com Surfactants, such as this compound, can enhance solubility by forming micelles or other molecular assemblies that encapsulate hydrophobic drug molecules, thereby increasing their dispersion in aqueous environments. americanpharmaceuticalreview.comlubrizol.com While specific detailed research findings on the mechanistic contribution of this compound itself to drug solubility enhancement as a sole excipient are not extensively detailed in the provided results, related sarcosine-based polymers have been investigated for their ability to form micelles and improve the solubility of poorly water-soluble APIs. lubrizol.compharmtech.com These polymers, incorporating a hydrophilic polysarcosine block, can significantly increase the concentration of APIs in water. lubrizol.com

Role in Improving Bioavailability of Active Pharmaceutical Ingredients

Bioavailability, the extent and rate at which an active drug ingredient is absorbed and becomes available at the site of action, is directly influenced by its solubility and permeability. webinargeek.compensoft.net Low solubility and poor membrane permeability are major barriers to achieving adequate bioavailability, particularly for orally administered drugs. webinargeek.compensoft.net Pharmaceutical excipients can improve oral drug bioavailability by increasing drug solubility, enhancing permeability across the intestinal membrane, or bypassing efflux mechanisms like P-glycoprotein. pensoft.net While direct evidence detailing this compound's specific role in improving the bioavailability of APIs is limited in the provided text, its surfactant properties suggest a potential to enhance drug absorption. ontosight.ai Related compounds and other surfactants have been shown to improve API absorption by increasing membrane permeability or forming transportable complexes. pensoft.netchemicalbook.com

Material Science Applications

This compound is widely utilized in various material science applications, primarily due to its effectiveness as a corrosion inhibitor and its surfactant properties. atamanchemicals.comatamanchemicals.com

Lubricant Formulations and Performance Enhancement

This compound is a known additive in lubricant formulations, including lubricating greases, fuels, and refrigerating lubricants like drilling and cutting oils. atamanchemicals.comatamanchemicals.com It functions as a corrosion inhibitor and emulsifier in these applications. atamanchemicals.comatamanchemicals.com Its ability to form oriented monomolecular films on metal surfaces helps protect against corrosive attack. wikipedia.org It has demonstrated good rust protection properties, even at low concentrations, and is effective against both ferrous and non-ferrous metals such as aluminum and copper. wikipedia.orgatamanchemicals.com Studies have indicated its effectiveness as an oil-soluble rust inhibitor in petroleum products like gasoline, mineral oil, and silicone lubricants. allenpress.com It is particularly effective in preventing rusting in the presence of synthetic sea water and resists water extraction. allenpress.com

| Application Type | Industry | Description |

| Corrosion Inhibitor | Automotive | Prevents rust formation on metal surfaces. |

| Lubricant Additive | Industrial | Enhances performance and lifespan of lubricants. kkindiapetroleum.com |

| Rust Inhibitor | Petroleum | Effective in gasoline, mineral oil, and silicone lubricants. allenpress.com |

| Additive in Lubricating Oils | Industrial | Used in hydraulic oils and turbine oils. rqbchemical.com |

| Rust Inhibitor | Manufacturing | Additive for hydrophobic and hydrophilic metalworking fluids. rqbchemical.com |

| Corrosion Inhibitor | Industrial | Used in lubricants, greases, and fuel oils. kanghuachem.com |

Metalworking Fluid Additives

This compound is used as a corrosion inhibitor and emulsifier in metalworking fluids, including drilling and cutting oils. atamanchemicals.comatamanchemicals.com Its lubricating properties make it suitable for these applications, potentially enhancing tool life and surface finish. It is recommended for use as a corrosion inhibitor in metalworking fluids at concentrations up to 1%. atamanchemicals.com It serves as a rust-preventing additive for both hydrophobic and hydrophilic metalworking fluids. rqbchemical.com

Textile Treatment Applications

This compound has historical and ongoing use in textile treatment applications. atamanchemicals.comatamanchemicals.com It was initially used in textile washing and has since been applied in leather treatment. atamanchemicals.comatamanchemicals.com In textile processing, it is used to improve fabric feel and dye uptake. It also functions as an antistatic agent for fibers. atamanchemicals.com

Analytical and Computational Methodologies for N Oleoyl Sarcosine Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular structure, functional groups, and electronic properties of Oleoyl (B10858665) sarcosine (B1681465).

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. For Oleoyl sarcosine, FTIR analysis can confirm the presence of characteristic functional groups such as the amide carbonyl (C=O), carboxylic acid carbonyl (C=O), N-H bond (though sarcosine is N-methylated, so the amide N is substituted), C-H stretching vibrations from the alkyl chain, and the C=C double bond in the oleoyl portion.

FTIR has been specifically applied in studies investigating the interaction of this compound with metal surfaces, particularly in the context of corrosion inhibition. Infrared analysis of ferrous metal coated with this compound established that surface chelation occurred through the amino acid portion of the molecule. cir-safety.org This suggests that the carboxylate moiety orients itself vertically, forming a five-membered ring through chelation with the metallic surface. cir-safety.org Furthermore, infrared spectroscopy studies have confirmed the adsorption of N-oleoyl sarcosine acid on surfaces like wolframite, indicating that the adsorption occurs through the oxygen atoms in the carboxylate group and the carbonyl oxygen binding with metal atoms on the surface. journalssystem.comjournalssystem.com

FTIR spectra for this compound are available, providing a reference for identifying the compound based on its unique vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the spectrum. This technique is typically used to study compounds with chromophores, functional groups that absorb UV or visible light. While saturated fatty acids and simple amino acids generally lack strong chromophores in the typical UV-Vis range, the presence of the double bond in the oleoyl chain might contribute to some UV absorption, although it is often weak.

UV-Vis spectroscopy has been utilized in research involving this compound primarily for quantitative analysis rather than structural elucidation of the pure compound's inherent absorption spectrum. The UV absorbance method has been used to analyze the residual concentration of N-oleoyl sarcosine acid in solution following adsorption tests. journalssystem.com This application relies on measuring the decrease in the compound's concentration in the solution by monitoring its UV absorbance at a specific wavelength after interaction with a surface.

In studies involving bioconjugates of oleic acid derivatives, UV-Vis has been employed to determine critical micellar concentration (CMC) by plotting absorbance against concentration, with the CMC being evaluated from the intersection point of different slopes in the graph, sometimes observed at wavelengths like 204 nm. mdpi.com While Lauroyl Sarcosine and Sodium Lauroyl Sarcosinate reportedly have no "useful absorption in UV or visible region," methods involving conversion to UV-absorbing derivatives have been developed for detection purposes, such as in HPLC analysis. cir-safety.org UV-Vis has also been used in the characterization of related N-acyl glycine (B1666218) derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. It is widely used in metabolic profiling (metabolomics) to identify and quantify a wide range of metabolites in biological samples. NMR is particularly valuable in metabolomics due to its high reproducibility and non-destructive nature, allowing for the analysis of complex mixtures with minimal sample preparation. researchgate.netfrontiersin.org

NMR spectroscopy can provide detailed information about the different atomic environments within the this compound molecule, including the protons (¹H NMR) and carbon atoms (¹³C NMR). Analysis of chemical shifts, splitting patterns, and integration of signals allows for the confirmation of the molecular structure and the identification of different segments of the molecule, such as the methyl group attached to the nitrogen, the methylene (B1212753) group adjacent to the carboxylic acid, the long alkyl chain, and the double bond.

In the broader context of metabolomics, NMR has been used to study the metabolic effects of related compounds like sarcosine. Studies using NMR metabolomics have shown that sarcosine can alter the metabolism of cells, affecting the concentrations of various metabolites. slu.se NMR is effective for analyzing organic molecules, including fatty acids and their derivatives, which are relevant to the structure of this compound. frontiersin.org NMR-based metabolomic studies have identified altered levels of fatty acids and lipoprotein-related variables in biological samples, demonstrating the technique's capability in analyzing lipid profiles that could include compounds like this compound or its metabolic products. cambridge.org NMR is considered suitable for profiling the total complement of metabolites in a sample and is quantitative, allowing for the determination of metabolite concentrations based on signal intensity. researchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from mixtures and for its subsequent analysis and identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique used for separating and visualizing compounds in a mixture based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (the solvent). TLC can be used to monitor the purity of this compound, track the progress of reactions involving the compound, and separate it from impurities or other components in a sample.

The application of TLC in the study of sarcosine derivatives has been documented, for instance, in the detection of sarcosine, Lauroyl Sarcosine, and N-nitrososarcosine in mixtures. cir-safety.orgcir-safety.org While specific details for optimal solvent systems and visualization methods for this compound itself are not extensively detailed in the provided search results, general TLC procedures for detecting organic nitrogen compounds and lipids, which are relevant classes for this compound, are available. epfl.ch These methods often involve specific spray reagents and heating to visualize the separated spots on the TLC plate. TLC has also been used in analyzing lipid mixtures, such as those derived from high-oleic sunflower oil soapstock, which could contain oleic acid derivatives. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for analyzing volatile or semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas through a stationary phase, typically a column. Compounds are separated based on their boiling points and their interaction with the stationary phase. GC is often coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for identification and quantification.

Surface and Microstructural Analysis

Surface and microstructural analysis techniques are employed to visualize the morphology of N-Oleoyl Sarcosine and its aggregates, as well as to determine the size and shape of these structures in solution.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface morphology. In the context of N-Oleoyl Sarcosine research, SEM has been utilized to analyze the elemental composition and morphology of surfaces after interaction with the compound. For instance, SEM-Energy Dispersive X-ray Spectroscopy (SEM-EDX) studies have been conducted to examine the elemental composition of sliding surfaces following tribo-tests involving N-Oleoyl Sarcosine as an additive in lubricants. researchgate.netkyoto-u.ac.jpjst.go.jpresearchgate.net These studies can help in understanding the formation and composition of tribo-films and the mechanism by which N-Oleoyl Sarcosine influences friction and wear. researchgate.netkyoto-u.ac.jpjst.go.jpresearchgate.net EDX results in one study revealed a noticeable decrease in sulfur on the sliding surface, suggesting that N-Oleoyl Sarcosine might suppress the decomposition of other additives like zinc dialkyldithiophosphate (ZDDP) and reduce the adsorption of their decomposition products. researchgate.netkyoto-u.ac.jpjst.go.jpresearchgate.net SEM has also been used in conjunction with other microscopic techniques to observe the morphology of silver crystallites and aggregates stabilized by this compound. acs.org

Dynamic Light Scattering (DLS) for Hydrodynamic Radius Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or droplets in a liquid medium. For N-Oleoyl Sarcosine, DLS is valuable for measuring the hydrodynamic radius of its aggregates, such as micelles, in solution. DLS measurements can provide information about the micellar size and charge of sarcosine-derived surfactants. researchgate.netresearchgate.net Studies on related sarcosine derivatives, like sodium N-dodecanoyl sarcosinate (SDDS), have used DLS to measure the hydrodynamic radius of micelles in the presence of different salts, observing that the diffusion coefficient decreases with increasing salt concentration, which is inversely related to the hydrodynamic radius. acs.orgnih.gov This indicates changes in micellar size and behavior influenced by the solution environment. acs.orgnih.gov DLS has also been applied to study the aggregates diameter in systems involving other surfactants that form wormlike micelles, providing insights into the transition and size of these structures under varying conditions like pH. researchgate.netaip.org Research on magnetic fluids using this compound as a surfactant also employed DLS to examine particle size. icm.edu.pl

Electrochemical Techniques for Interfacial Studies

Electrochemical techniques are widely used to study the behavior of compounds at interfaces, particularly in the context of corrosion inhibition. N-Oleoyl Sarcosine is known for its corrosion inhibiting properties, and electrochemical methods provide quantitative data on its effectiveness and mechanism of action on metal surfaces.

Potentiodynamic Polarization Measurements

Potentiodynamic Polarization is an electrochemical technique used to assess the corrosion rate and the effectiveness of corrosion inhibitors. It involves sweeping the electrode potential over a range and measuring the resulting current. In N-Oleoyl Sarcosine research, potentiodynamic polarization measurements have been extensively used to evaluate its corrosion inhibition performance on various metals, such as low-carbon steel. researchgate.netresearchgate.netmdpi.com These studies have shown that N-Oleoyl Sarcosine can significantly improve the corrosion resistance of steel. researchgate.netresearchgate.net The efficiency of corrosion inhibition is often correlated with the concentration of N-Oleoyl Sarcosine, with higher concentrations typically leading to better protection. researchgate.netmdpi.com Potentiodynamic polarization can also help determine if the inhibitor acts anodically, cathodically, or as a mixed-type inhibitor by analyzing the shifts in the anodic and cathodic polarization curves. acs.orgmdpi.com Research has indicated that N-acyl sarcosine derivatives, including this compound, can show high inhibition efficiencies in potentiodynamic polarization tests.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the electrochemical processes occurring at the electrode-electrolyte interface. EIS provides information about the impedance of the system as a function of frequency, which can be used to model the interfacial properties and evaluate the protective film formed by corrosion inhibitors. EIS measurements are performed to confirm the results obtained from potentiodynamic polarization and to gain further insights into the corrosion inhibition mechanism of N-Oleoyl Sarcosine. researchgate.netresearchgate.net Studies have shown that N-Oleoyl Sarcosine increases the impedance of the metal-solution interface, indicating the formation of a protective layer that hinders the charge transfer processes associated with corrosion. researchgate.net The efficiency of N-Oleoyl Sarcosine as a corrosion inhibitor, as determined by EIS, has been shown to be significant, particularly at higher concentrations. researchgate.netmdpi.com EIS, along with other techniques, has been used to evaluate the corrosion behavior of coated surfaces where this compound was used as a particle stabilizer. acs.org

Computational and In Silico Modeling

Computational and in silico methods play a crucial role in understanding the behavior of N-oleoyl sarcosine, particularly its interactions with surfaces and its physical properties. These methods provide insights at the atomic and molecular levels that complement experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a widely used quantum mechanical method for studying the electronic structure and properties of molecules and materials. DFT is often categorized under ab initio methods and is particularly useful for calculating interaction energies and understanding chemical bonding. mdpi.com

DFT studies have been applied to investigate the adsorption modes of N-oleoyl sarcosine on mineral surfaces. These calculations have revealed different binding modes, such as monodentate, bidentate, and tridentate interactions with Ca²⁺ ions on mineral surfaces like apatite and calcite. For instance, tridentate binding on apatite(001) has been found to be energetically favorable. The electrostatic properties of functional groups, such as the carboxylate group, significantly influence these interaction energies. The use of cluster models incorporating embedded water molecules can enhance the accuracy of simulations for hydrated mineral surfaces.

DFT calculations have reconfirmed that the adsorption of N-oleoyl sarcosine on Ca-activated spodumene surfaces is more favorable than on albite surfaces. chemicalbook.comx-mol.net This strong adsorption on spodumene is attributed to hybridization reactions between the oxygen 2p orbitals of the C-O and C=O groups of N-oleoyl sarcosine and the Ca 4s and Al 3s orbitals on the spodumene surface. chemicalbook.com In contrast, N-oleoyl sarcosine weakly interacts with Ca atoms on Ca-activated albite, potentially due to steric hindrance. chemicalbook.com

DFT computations have also been used to gain insights into the fundamental aspects of surfactant molecules like N-oleoyl sarcosine and their intermolecular interactions. dntb.gov.ua These studies can examine different conformers and compare their relative stability and properties. dntb.gov.ua

Response Surface Methodology (RSM) and Statistical Experimental Design (e.g., Box-Behnken Design)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. dovepress.com The objective is often to optimize this response. Box-Behnken Design (BBD) is a type of experimental design used within RSM, particularly suitable for fitting a second-order model. dovepress.commdpi.comtheopeneducator.commdpi.com BBD requires fewer experimental runs compared to some other designs, making it efficient for optimization studies. mdpi.comtheopeneducator.com

RSM coupled with BBD has been applied in studies involving N-oleoyl sarcosine, specifically in the context of optimizing its performance as a corrosion inhibitor. mdpi.comdntb.gov.uaresearchgate.net In such applications, independent variables like inhibitor concentration, immersion time, temperature, and NaCl content are investigated at different levels to determine their effects on corrosion protection efficiency. mdpi.comdntb.gov.ua

Using BBD analytical tools, the significant effects of these variables can be identified. dntb.gov.ua RSM then helps in optimizing these variables to achieve the optimal protective effect. mdpi.comdntb.gov.ua For example, a study using BBD and RSM investigated the corrosion protection efficiency of this compound for low-carbon steel in salt water. mdpi.comdntb.gov.ua The study evaluated the effects of inhibitor concentration, immersion time, temperature, and NaCl content. mdpi.comdntb.gov.ua A second-order model was used for optimization, and the theoretical efficiency predicted by the RSM model was compared to experimental results. mdpi.comdntb.gov.uaresearchgate.net

Data from such studies can be presented in tables showing the experimental design and the measured responses, as well as through response surface plots illustrating the relationships between variables and the response.

Example Data Table (Illustrative - based on the description of a BBD study):

| Run | Inhibitor Concentration (mmol/L) | Immersion Time (min) | Temperature (°C) | NaCl Content (M) | Corrosion Protection Efficiency (%) |

| 1 | 25 | 10 | 50 | 0.1 | Value 1 |

| 2 | 75 | 10 | 50 | 0.1 | Value 2 |

| 3 | 50 | 1 | 50 | 0.1 | Value 3 |

| ... | ... | ... | ... | ... | ... |

| Center Point | 50 | 10 | 50 | 0.1 | Value n |

Note: The values in the "Corrosion Protection Efficiency (%)" column are illustrative and would be the experimental results obtained from the BBD runs.

RSM supported by statistical software can determine the optimal levels of the variables for maximum efficiency. mdpi.comdntb.gov.ua For instance, an optimal protective effect might be predicted at specific levels of inhibitor concentration, immersion time, temperature, and NaCl content. mdpi.com

Future Directions and Emerging Research Avenues

Elucidation of Precise Molecular Target Interactions and Specificity

Research into Oleoyl (B10858665) sarcosine (B1681465) continues to explore its precise molecular interactions and specificity. While its surfactant properties and general interactions with surfaces are known, the exact mode of action in various applications, particularly in biological or complex chemical systems, requires further elucidation. Studies indicate that Oleoyl sarcosine, as a derivative of sarcosine, may interact with targets in a similar manner, but the presence of the oleoyl group could significantly modify these interactions. For instance, research suggests that this compound exhibits inhibitory effects on glycine (B1666218) transporters, particularly GlyT2, with a potency greater than other lipid inhibitors, highlighting a potential area for further investigation into its influence on neurotransmission and synaptic plasticity. mdpi.com Understanding these specific interactions is crucial for optimizing its efficacy in existing applications and exploring new therapeutic or biological uses.

Optimization of Synthesis Pathways for Enhanced Yield, Purity, and Environmental Profile

Optimizing the synthesis pathways for this compound is a key area for future research to improve yield, purity, and environmental sustainability. Standard methods, such as the Schotten-Baumann reaction using oleoyl chloride and N-methylglycine, have limitations for industrial scale-up due to the cost of carboxylic acid chlorides and the disposal of byproducts like phosphonic acid. atamanchemicals.comatamanchemicals.comatamanchemicals.comwikipedia.org Alternative methods involving the reaction of oleic acid, N-methylglycine, and its sodium salt at elevated temperatures have been explored, as have reactions between methyl oleate (B1233923) and sodium N-methylglycinate under milder conditions with catalysts like sodium methoxide (B1231860). atamanchemicals.comatamanchemicals.comatamanchemicals.comwikipedia.org Future research aims to refine these methods, potentially exploring new catalytic systems, reaction conditions, and separation techniques to achieve higher yields and purity while minimizing waste and energy consumption. researchgate.net

Development of Green and Sustainable Production Technologies

The development of green and sustainable production technologies for this compound is increasingly important, aligning with the broader shift towards environmentally friendly chemical processes. google.comacs.org this compound is considered sustainable due to its biodegradable nature and derivation from natural sources like oleic acid. google.com Future research will focus on developing synthetic routes that utilize renewable resources more efficiently, reduce or eliminate hazardous solvents and reagents, and minimize energy consumption and waste generation. This could involve exploring enzymatic synthesis methods, which are gaining attention for amino acid-based surfactants, or developing cleaner chemical processes that adhere to green chemistry principles. researchgate.netchalmers.se The aim is to ensure that the production of this compound is as environmentally benign as its use.

Advanced Studies in Structure-Activity Relationships for Tailored Applications

Advanced studies in structure-activity relationships (SAR) are crucial for tailoring this compound for specific applications. The efficiency of sarcosine derivatives, including this compound, is influenced by factors such as molecular weight, hydrocarbon chain length, and concentration. researchgate.net Research has shown that the length of the carbon chain, particularly the oleoyl residue (C18), plays a significant role in its performance, for example, in corrosion inhibition where longer chains are often more favorable. researchgate.net Future SAR studies will involve systematic modifications to the this compound molecule, such as altering the fatty acid chain length or introducing different functional groups to the sarcosine head, to understand how these structural changes impact properties like surface activity, emulsification strength, corrosion inhibition efficiency, and interactions with specific substances or surfaces. This knowledge will enable the design of this compound derivatives optimized for particular uses in cosmetics, industrial processes, or other fields.

Exploration of Novel Synergistic Systems for Enhanced Performance in Advanced Materials

Exploring novel synergistic systems involving this compound is an emerging research avenue for enhancing performance in advanced materials. Studies have indicated that this compound can display synergy with other detergents and can improve the efficiency of inhibitor systems when combined with other compounds. thegoodscentscompany.commdpi.com For instance, research has investigated the synergistic effects of Oleoyl sarcosinate (specifically octadecylaminen-oleoyl sarcosinate) when used as a lubricating grease additive in combination with phosphate (B84403) ionic liquids, showing improved friction-reducing and anti-wear properties. researchgate.net Future research will delve deeper into combining this compound with other surfactants, polymers, nanoparticles, or active ingredients to create novel formulations with enhanced or multi-functional properties for applications in areas such as advanced lubricants, coatings, delivery systems, and functional fluids.

Expansion of Computational Modeling for Predictive Research and Material Design